molecular formula C9H10BrNO2S B079471 n-Allyl-4-bromobenzenesulfonamide CAS No. 830-41-1

n-Allyl-4-bromobenzenesulfonamide

Número de catálogo: B079471
Número CAS: 830-41-1
Peso molecular: 276.15 g/mol
Clave InChI: ZJJKFCZKLGCVNS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Análisis De Reacciones Químicas

n-Allyl-4-bromobenzenesulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents for redox reactions . The major products formed depend on the specific reaction conditions and reagents used.

Mecanismo De Acción

The mechanism of action of n-Allyl-4-bromobenzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells . This inhibition disrupts the pH regulation in tumor cells, leading to their apoptosis .

Comparación Con Compuestos Similares

n-Allyl-4-bromobenzenesulfonamide can be compared with other benzenesulfonamide derivatives such as:

Actividad Biológica

n-Allyl-4-bromobenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of this compound

Chemical Structure : The compound is characterized by an allyl group attached to a 4-bromobenzenesulfonamide moiety. Its chemical formula is C₉H₈BrN₁O₂S.

Synthesis : this compound is typically synthesized through the reaction of allylamine with 4-bromobenzenesulfonyl chloride. This reaction can be optimized under various conditions to yield the desired product effectively.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Inhibition of Carbonic Anhydrase IX (CA IX) : This enzyme is often overexpressed in various cancer cells. Inhibition by this compound can lead to reduced tumor growth and proliferation .
  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties, affecting bacterial growth through mechanisms that may involve interference with bacterial carbonic anhydrases, which are crucial for their metabolic processes .

Antimicrobial Properties

This compound has been evaluated for its antimicrobial efficacy against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

PathogenMIC (mg/mL)
Escherichia coli6.72
Staphylococcus aureus6.63
Pseudomonas aeruginosa6.67
Candida albicans6.63

These results demonstrate that the compound possesses comparable activity to established antibiotics, making it a candidate for further development in antimicrobial therapies .

Anticancer Activity

Research has shown that this compound can induce apoptosis in cancer cell lines, particularly in breast cancer models such as MDA-MB-231. The following table summarizes key findings on its anticancer effects:

Cell LineIC₅₀ (μM)Apoptosis Induction (%)
MDA-MB-23110.9322.04
MCF-715.0018.50

The ability to induce apoptosis suggests that this compound could be a valuable addition to cancer treatment regimens, particularly when targeting CA IX .

Case Studies

  • Antimicrobial Efficacy : A study evaluating various benzenesulfonamides found that this compound exhibited strong activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent .
  • Cancer Research : In vitro studies demonstrated that this compound significantly inhibited the growth of breast cancer cells while sparing normal cells, indicating selective toxicity which is crucial for therapeutic applications .
  • Enzyme Inhibition Studies : Detailed kinetic studies revealed that this compound has a competitive inhibition profile against CA IX, with an IC₅₀ value suggesting potent inhibitory action, which correlates with its anticancer properties .

Propiedades

IUPAC Name

4-bromo-N-prop-2-enylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2S/c1-2-7-11-14(12,13)9-5-3-8(10)4-6-9/h2-6,11H,1,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJJKFCZKLGCVNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNS(=O)(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701003052
Record name 4-Bromo-N-(prop-2-en-1-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701003052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

830-41-1
Record name 4-Bromo-N-2-propen-1-ylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=830-41-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonamide, N-allyl-p-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000830411
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Bromo-N-(prop-2-en-1-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701003052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-bromobenzenesulfonamide (6.80 g 26.6 mmol) in dichloromethane (50 mL) was added allylamine (5.0 mL, 66.5 mmol) at 0° C. The clear, colorless solution was stirred at room temperature for 1 h. The reaction mixture was poured into ether (100 mL) and washed with 10% aq HCl (50 mL), water (2×50 mL), and saturated aq NaHC03 (50 mL). The organic phase was dried (MgS04) and concentrated. The residue crystallized upon treatment with hexane to provide 7.03 g (96% yield) of the desired product as fine, white crystals. Mp: 63-65° C. (lit. 64-65° C. See Keasling, H. H.; Schumann, E. L.; Veldkamp, W. J. Med. Chem. 1965, 8, 548). 1H NMR (400 MHz, CDCl3): δ 7.77-7.72 (m, 2H), 7.69-7.64 (m, 2H), 5.71 (ddt, J=17.1, 10.2, 6.0 Hz, 1H), 5.18 (dq, J=17.1, 1.5 Hz, 1H), 5.12 (dq, J=10.2, 1.5 Hz, 1H), 4.67 (t, J=6.0 Hz, 1H), 3.61 (tt, J=6.0, 1.5 Hz, 2H). 13C NMR (100 MHz, CDC13): δ 139.0, 132.6, 132.4, 128.6, 127.6, 118.0, 45.7.
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
n-Allyl-4-bromobenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
n-Allyl-4-bromobenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
n-Allyl-4-bromobenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
n-Allyl-4-bromobenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
n-Allyl-4-bromobenzenesulfonamide
Reactant of Route 6
n-Allyl-4-bromobenzenesulfonamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.